methyl 6-({[4-(4-bromo-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate
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Overview
Description
Methyl 6-({[4-(4-bromo-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-({[4-(4-bromo-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate typically involves multiple steps, including the formation of the imidazo[4,5-c]pyridine core, the introduction of the bromo and fluoro substituents, and the coupling with the hexanoate moiety. Common synthetic routes may involve:
Formation of the Imidazo[4,5-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The bromo and fluoro groups can be introduced via halogenation reactions.
Coupling Reactions: The final coupling with the hexanoate moiety can be achieved using esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-({[4-(4-bromo-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Halogen atoms (bromo and fluoro) can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and can be used in studies related to enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl 6-({[4-(4-bromo-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate
- Methyl 6-({[4-(4-bromo-2-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate
Uniqueness
The uniqueness of methyl 6-({[4-(4-bromo-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H24BrFN4O3 |
---|---|
Molecular Weight |
467.3 g/mol |
IUPAC Name |
methyl 6-[[4-(4-bromo-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]hexanoate |
InChI |
InChI=1S/C20H24BrFN4O3/c1-29-17(27)5-3-2-4-9-23-20(28)26-10-8-16-18(25-12-24-16)19(26)14-7-6-13(21)11-15(14)22/h6-7,11-12,19H,2-5,8-10H2,1H3,(H,23,28)(H,24,25) |
InChI Key |
PWBNEESKFPNCLM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCNC(=O)N1CCC2=C(C1C3=C(C=C(C=C3)Br)F)N=CN2 |
Origin of Product |
United States |
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